2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes a difluoromethyl group and a fluorophenyl group attached to a dioxaborolane ring. These structural features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-[3-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPZNBCXPQKETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(Difluoromethyl)-4-fluorophenylboronic acid and pinacol.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux to facilitate the formation of the boronic ester.
Purification: After the reaction is complete, the product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester into different functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of signaling pathways. This makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid that lacks the difluoromethyl and fluorophenyl groups.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the difluoromethyl group.
2-(3-(Trifluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of both the difluoromethyl and fluorophenyl groups in 2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to other boronic esters. These groups enhance its reactivity and specificity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Biological Activity
2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential applications in medicinal chemistry and material science. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
With a molecular weight of approximately 250.06 g/mol. Its unique structure includes a dioxaborolane ring which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing boron and fluorine can exhibit various biological activities, including:
- Anticancer Activity : Boron-containing compounds have been investigated for their potential in cancer treatment due to their ability to modulate cellular signaling pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds can inhibit bacterial growth and may be effective against resistant strains.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may interfere with specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect MAPK signaling pathways which are crucial in regulating cell growth and survival.
Case Studies
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Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of boron-containing compounds. It was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) .
- The study reported IC50 values indicating effective concentration ranges for inducing apoptosis in targeted cells.
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Antimicrobial Activity :
- Research conducted by Nature Communications demonstrated that fluorinated boron compounds possess antimicrobial properties against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
- The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural and physicochemical properties of 2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound (CAS 445303-65-1) has a molecular formula of C₁₃H₁₆BF₃O₂ and a molecular weight of 272.07 g/mol. Its boronic ester group and fluorinated aromatic ring confer stability and reactivity in cross-coupling reactions. Key properties include:
- Storage : Requires inert atmosphere (e.g., argon) at 2–8°C for long-term stability .
- Hazards : Classified as UN 1759 (Corrosive, Category 8), necessitating PPE during handling .
- Purity : Commercial research-grade samples typically exceed 98% purity, verified via HPLC and NMR .
Q. How should researchers prepare stock solutions of this compound for experimental use?
- Solubility : Test in anhydrous DMSO, THF, or ethanol. For low solubility, heat to 37°C with sonication .
- Stock Preparation : Dissolve in a high-purity solvent, aliquot into single-use vials, and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. What methodologies are recommended to analyze contradictory reactivity data in Suzuki-Miyaura couplings involving this boronic ester?
Discrepancies in reaction yields may arise from:
- Steric Effects : The 3-difluoromethyl and 4-fluoro substituents increase steric hindrance, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .
- Moisture Sensitivity : Hydrolysis of the boronic ester can occur; ensure anhydrous conditions and degassed solvents .
- Purity Verification : Confirm compound integrity via ¹¹B NMR to detect hydrolyzed byproducts .
Q. How can researchers determine optimal storage conditions to mitigate decomposition?
- Stability Testing : Conduct accelerated degradation studies under varying temperatures and humidity levels. Monitor via LC-MS for boronic acid formation.
- Best Practices : Use amber vials under argon, store at -80°C, and limit exposure to light and moisture .
Q. What strategies address low yields in cross-coupling reactions with electron-deficient aryl halides?
- Catalyst Screening : Test palladium complexes with bulky ligands (e.g., SPhos) to mitigate steric hindrance.
- Solvent Optimization : Use toluene/DMF mixtures (3:1) to balance solubility and reaction kinetics.
- Additives : Include molecular sieves to scavenge trace water, improving coupling efficiency .
Data Analysis and Experimental Design
Q. How should researchers characterize this compound’s structural integrity after prolonged storage?
- ¹H/¹⁹F/¹¹B NMR : Compare spectra with fresh samples to detect hydrolysis (e.g., ¹¹B NMR shifts from ~30 ppm for boronic esters to ~18 ppm for boronic acids) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 273.07) and check for degradants .
Q. What experimental controls are critical when using this compound in air-sensitive reactions?
- Negative Controls : Run reactions without catalyst/base to rule out non-specific degradation.
- Moisture Controls : Include a desiccant (e.g., 3Å molecular sieves) in reaction setups .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
